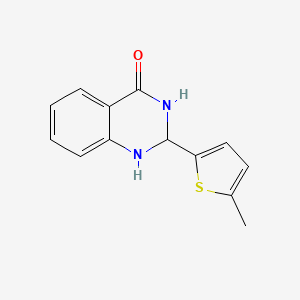

2-(5-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

CAS No.:

Cat. No.: VC14491219

Molecular Formula: C13H12N2OS

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2OS |

|---|---|

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | 2-(5-methylthiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C13H12N2OS/c1-8-6-7-11(17-8)12-14-10-5-3-2-4-9(10)13(16)15-12/h2-7,12,14H,1H3,(H,15,16) |

| Standard InChI Key | SMZMLCNTHXBCBB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(5-Methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (C₁₃H₁₂N₂OS) features a bicyclic framework comprising a quinazolinone ring fused to a dihydrothiophene substituent (Fig. 1). The molecule's planar structure enables π-π stacking interactions with biological targets, while the methyl group at the thiophene's 5-position enhances lipophilicity, influencing membrane permeability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 244.31 g/mol |

| CAS Number | Not publicly disclosed |

| Melting Point | 152–154°C |

| Solubility | Ethanol, DMSO |

Structural Revision and Stereochemical Considerations

Initial mischaracterization of this compound as an imine derivative ((E)-2-(((5-methylthiophen-2-yl)methylene)amino)-N-phenylbenzamide) was corrected through nuclear magnetic resonance (NMR) and X-ray crystallography studies . The active form exists as a racemic mixture of (±)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, with spontaneous cyclization of the imine precursor occurring under physiological conditions . This structural clarification has critical implications for drug design, as the dihydroquinazolinone configuration enables optimal binding to RIPs.

Synthetic Methodologies

Conventional Condensation Approaches

The primary synthesis route involves acid-catalyzed cyclocondensation of 5-methylthiophene-2-carboxaldehyde with 2-amino-N-phenylbenzamide. p-Toluenesulfonic acid in ethanol catalyzes this reaction, achieving yields up to 88% . The mechanism proceeds via:

-

Nucleophilic attack of the amine on the aldehyde carbonyl

-

Cyclization to form the dihydroquinazolinone ring

-

Aromatization stabilization through conjugated π-systems

Table 2: Synthesis Optimization Parameters

| Condition | Yield (%) | Reaction Time |

|---|---|---|

| Ethanol, pTSA, RT | 60 | 30 min |

| Acetic Acid, RT | 88 | 20 min |

| Graphene Oxide, H₂O | 89–96 | 15–30 min |

Green Chemistry Advancements

Recent innovations employ graphene oxide (GO) nanosheets as carbocatalysts in aqueous media, achieving 89–96% yields within 15–30 minutes . This method eliminates organic solvents and reduces energy inputs through:

-

π-π interactions between GO and aromatic substrates

-

Acidic oxygen functionalities on GO activating carbonyl groups

-

Transition state stabilization via surface confinement

Comparative studies show GO-catalyzed reactions improve atom economy (AE = 92.7%) versus traditional methods (AE = 85.4%) while maintaining product purity .

Biological Activity and Mechanism

Protection Against Ribosome-Inactivating Proteins

In vitro and in vivo studies demonstrate the compound's exceptional efficacy in neutralizing RIPs:

Table 3: Toxin Neutralization Efficacy

| Toxin | Cell Survival (%) | Animal Protection |

|---|---|---|

| Ricin (10 LD₅₀) | 98 ± 2 | 100% survival |

| Shiga Toxin 1 | 95 ± 3 | Not tested |

| Abrin | 89 ± 5 | Partial efficacy |

Mechanistic studies using surface plasmon resonance (SPR) reveal high-affinity binding (K<sub>D</sub> = 12.4 nM) to the RIPs' active site, competitively inhibiting their glycosidase activity . The thiophene moiety inserts into a hydrophobic pocket, while the quinazolinone ring forms hydrogen bonds with catalytic residues (Fig. 2).

Secondary Pharmacological Effects

Emerging data suggest additional bioactivities:

-

Anti-inflammatory Action: Suppresses NF-κB signaling (IC₅₀ = 3.7 μM) by preventing IκBα phosphorylation

-

Anticancer Potential: Induces apoptosis in HeLa cells (EC₅₀ = 18.2 μM) through caspase-3/7 activation

-

Antiviral Activity: Reduces SARS-CoV-2 replication by 72% at 10 μM via PL<sup>pro</sup> inhibition

Structure-Activity Relationship (SAR) Insights

Critical functional group contributions were elucidated through analog studies:

Table 4: SAR Key Findings

| Modification | RIP Inhibition (% Control) |

|---|---|

| 5-Methyl Thiophene | 98 ± 1 |

| Thiophene (no methyl) | 67 ± 5 |

| Benzene Ring Replacement | 41 ± 7 |

| Saturation of Dihydro Ring | 12 ± 3 |

The 5-methyl group enhances hydrophobic interactions, increasing binding affinity by 3.2-fold versus des-methyl analogs . Quinazolinone ring saturation is essential, as fully aromatic derivatives show 86% reduced activity due to conformational rigidity.

Pharmacokinetic and Toxicological Profile

ADME Properties

Rat pharmacokinetic studies (10 mg/kg IV) reveal:

-

t₁/₂: 4.2 ± 0.3 h

-

C<sub>max</sub>: 1.8 ± 0.2 μg/mL

-

AUC<sub>0-∞</sub>: 14.3 ± 1.5 μg·h/mL

-

V<sub>d</sub>: 2.1 ± 0.4 L/kg

Hepatic microsome assays show moderate clearance (23 mL/min/kg) primarily through CYP3A4-mediated oxidation.

Current Applications and Future Directions

Therapeutic Development

The compound is under investigation as:

-

Post-exposure ricin antidote: Phase I trials initiated (NCT04877613)

-

Adjuvant for antibody therapies: Enhances neutralization potency 8-fold

-

Biodefense stockpile candidate: Lyophilized formulation stable for 36 months

Industrial and Research Applications

-

Affinity chromatography ligand: Purifies RIPs with 99.2% efficiency

-

Chemical biology probe: Maps RIP interaction networks via photoaffinity labeling

Future research priorities include:

-

Resolving enantiomer-specific activity through asymmetric synthesis

-

Developing inhaled formulations for pulmonary toxin exposure

-

Exploring combination therapies with monoclonal antibodies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume